molecular formula C16H11BrN2O4 B12088791 Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Cat. No.: B12088791
M. Wt: 375.17 g/mol
InChI Key: IVGROHGAUDXBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound features a complex structure with multiple functional groups, including a cyano group, a nitro group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, acetone.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-chlorophenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-fluorophenyl)acetate
  • Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-iodophenyl)acetate

Uniqueness

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of cyano, nitro, and bromophenyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate

InChI

InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3

InChI Key

IVGROHGAUDXBJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.